molecular formula C17H21F2N5 B12263602 6-{4-[(3,4-difluorophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyridazin-3-amine

6-{4-[(3,4-difluorophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyridazin-3-amine

Cat. No.: B12263602
M. Wt: 333.4 g/mol
InChI Key: PCOGKNJUQOQQCB-UHFFFAOYSA-N
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Description

6-{4-[(3,4-difluorophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyridazin-3-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyridazine ring substituted with a piperazine moiety, which is further modified with a difluorophenyl group. The presence of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{4-[(3,4-difluorophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyridazin-3-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Piperazine Intermediate: The piperazine ring is synthesized by reacting ethylenediamine with a suitable dihaloalkane under basic conditions.

    Introduction of the Difluorophenyl Group: The piperazine intermediate is then reacted with 3,4-difluorobenzyl chloride in the presence of a base such as potassium carbonate to introduce the difluorophenyl group.

    Formation of the Pyridazine Ring: The final step involves the cyclization of the intermediate with a suitable pyridazine precursor under acidic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

6-{4-[(3,4-difluorophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyridazin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine or pyridazine ring can be modified with different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alkane derivatives.

Scientific Research Applications

6-{4-[(3,4-difluorophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyridazin-3-amine has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-{4-[(3,4-difluorophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyridazin-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-{4-[(3,4-dichlorophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyridazin-3-amine
  • 6-{4-[(3,4-dimethoxyphenyl)methyl]piperazin-1-yl}-N,N-dimethylpyridazin-3-amine
  • 6-{4-[(3,4-dimethylphenyl)methyl]piperazin-1-yl}-N,N-dimethylpyridazin-3-amine

Uniqueness

The uniqueness of 6-{4-[(3,4-difluorophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyridazin-3-amine lies in the presence of the difluorophenyl group, which imparts distinct electronic and steric properties. This can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H21F2N5

Molecular Weight

333.4 g/mol

IUPAC Name

6-[4-[(3,4-difluorophenyl)methyl]piperazin-1-yl]-N,N-dimethylpyridazin-3-amine

InChI

InChI=1S/C17H21F2N5/c1-22(2)16-5-6-17(21-20-16)24-9-7-23(8-10-24)12-13-3-4-14(18)15(19)11-13/h3-6,11H,7-10,12H2,1-2H3

InChI Key

PCOGKNJUQOQQCB-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NN=C(C=C1)N2CCN(CC2)CC3=CC(=C(C=C3)F)F

Origin of Product

United States

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